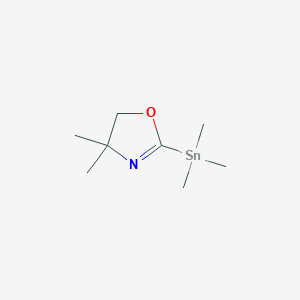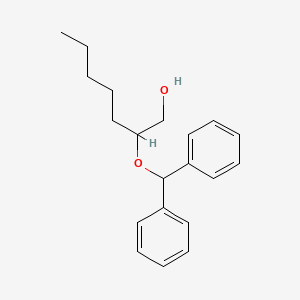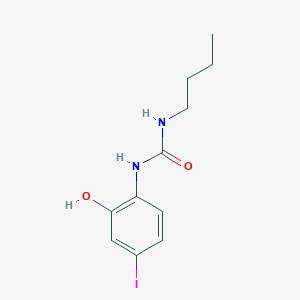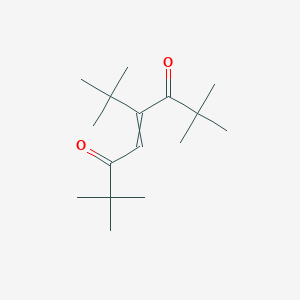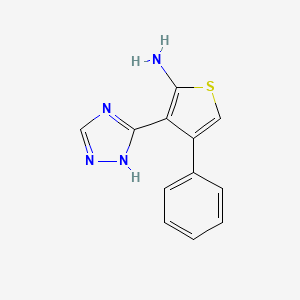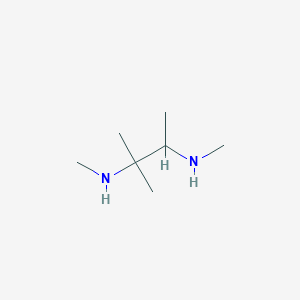
N~2~,N~3~,2-Trimethylbutane-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~3~,2-Trimethylbutane-2,3-diamine is an organic compound with the molecular formula C7H18N2 It is a diamine, meaning it contains two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
N~2~,N~3~,2-Trimethylbutane-2,3-diamine can be synthesized through several methods. One common approach involves the hydrolysis of 2-ethoxy-4,5-dihydro-4,5-dimethylimidazole with barium hydroxide . Another method includes the reduction of dimethylglyoxime with lithium aluminium hydride . These reactions typically require controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of N2,N~3~,2-Trimethylbutane-2,3-diamine may involve large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The separation and purification of the compound are crucial steps to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~3~,2-Trimethylbutane-2,3-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The amine groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of N2,N~3~,2-Trimethylbutane-2,3-diamine include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from the reactions of N2,N~3~,2-Trimethylbutane-2,3-diamine depend on the specific reaction conditions and reagents used. For example, oxidation may yield different amine oxides, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
N~2~,N~3~,2-Trimethylbutane-2,3-diamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s ability to form complexes makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which N2,N~3~,2-Trimethylbutane-2,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with transition metals, which can then interact with biological molecules to modulate their activity. The specific pathways involved depend on the context of its use, whether in a chemical reaction or a biological system.
Comparison with Similar Compounds
Similar Compounds
1,2-Diaminopropane: A chiral 1,2-diamine with similar properties.
1,2-Diaminocyclohexane: Another 1,2-diamine that exists as three stereoisomers.
2,3-Butanediamine: An organic compound with the formula CH3CH(NH~2~)CH(NH~2~)CH~3~.
Uniqueness
N~2~,N~3~,2-Trimethylbutane-2,3-diamine is unique due to its specific molecular structure, which allows it to form stable complexes with transition metals. This property makes it particularly valuable in coordination chemistry and various industrial applications.
Properties
CAS No. |
113203-97-7 |
|---|---|
Molecular Formula |
C7H18N2 |
Molecular Weight |
130.23 g/mol |
IUPAC Name |
2-N,3-N,2-trimethylbutane-2,3-diamine |
InChI |
InChI=1S/C7H18N2/c1-6(8-4)7(2,3)9-5/h6,8-9H,1-5H3 |
InChI Key |
AAYQLESQZODDLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)NC)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


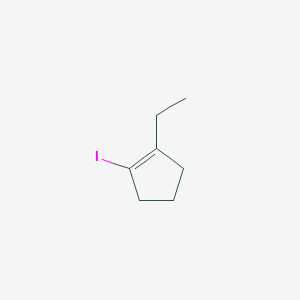
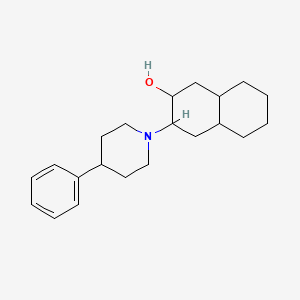
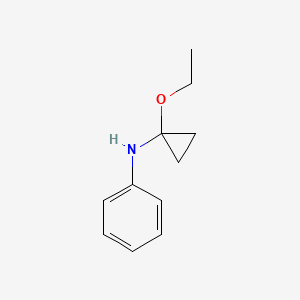
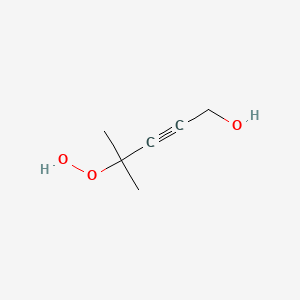

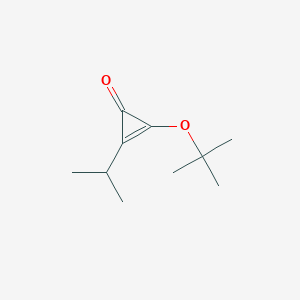
![Ethyl 4-{2-[3-(methoxycarbonyl)-4-oxocyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzoate](/img/structure/B14314952.png)

